N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chloro group and a 2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl side chain, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the alkylation of the azepane ring with a 4-methoxyphenyl halide or sulfonate ester.
Formation of the benzamide core: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the azepane ring or the benzamide core.
Substitution: The 4-chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-fluorobenzamide
- N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide
- N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-iodobenzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide is unique due to the presence of the 4-chloro group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C22H27ClN2O2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-27-20-12-8-17(9-13-20)21(25-14-4-2-3-5-15-25)16-24-22(26)18-6-10-19(23)11-7-18/h6-13,21H,2-5,14-16H2,1H3,(H,24,26) |
InChI Key |
XUWZHTHJMFDVOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCCCC3 |
Origin of Product |
United States |
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